N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide
Description
N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide is a pyrrole-based carboxamide derivative characterized by a 1H-pyrrol core substituted with a benzyl group at position 1, cyano and 3-chlorobenzenecarboxamide groups at positions 2 and 3, respectively, and phenyl groups at positions 4 and 3.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3O/c32-26-18-10-17-25(19-26)31(36)34-30-27(20-33)28(23-13-6-2-7-14-23)29(24-15-8-3-9-16-24)35(30)21-22-11-4-1-5-12-22/h1-19H,21H2,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULROLCOCXCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC(=CC=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a benzyl-substituted ketone and an amine, followed by cyclization.
Introduction of Cyano and Diphenyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the diphenyl groups can be added through Friedel-Crafts acylation.
Attachment of the Chlorobenzenecarboxamide Moiety: This step involves the reaction of the pyrrole derivative with 3-chlorobenzenecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of heterocyclic carboxamides. Key structural analogs include pyrazole-based derivatives (e.g., compounds 3a–3p from ), which share the carboxamide and cyano substituents but differ in their heterocyclic cores:
| Feature | Target Compound | Pyrazole Analogs (e.g., 3a–3p) |
|---|---|---|
| Core Structure | 1H-pyrrole ring | 1H-pyrazole ring |
| Substituents | 1-Benzyl, 3-cyano, 4,5-diphenyl | 1-Aryl, 4-cyano, 3-methyl, 5-chloro |
| Carboxamide Position | Attached to pyrrole C3 | Attached to pyrazole C4 |
| Key Functional Groups | Cyano, 3-chlorobenzene, diphenyl groups | Cyano, chloro, methyl, aryl groups |
The pyrrole core introduces distinct electronic and steric effects compared to pyrazole analogs. The diphenyl groups at positions 4 and 5 in the target compound may increase steric hindrance, affecting crystallinity and intermolecular interactions compared to the simpler aryl substituents in pyrazole derivatives .
Physicochemical Properties
Data for pyrazole analogs (3a–3e ) provide benchmarks for comparison:
The target compound’s predicted properties would diverge due to its pyrrole core. For example:
- Solubility : The diphenyl groups may reduce aqueous solubility compared to pyrazole analogs with single aryl substituents.
- Melting Point : Steric hindrance from the benzyl and diphenyl groups could lower melting points relative to 3b or 3d , which have halogenated aryl groups enhancing crystallinity.
- Spectroscopy : The pyrrole ring’s $ ^1H $-NMR signals would appear downfield compared to pyrazoles, with distinct coupling patterns.
Biological Activity
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide, also referred to by its CAS number 477887-30-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C31H22ClN3O
- Molecular Weight : 487.98 g/mol
- CAS Number : 477887-30-2
This compound exhibits its biological activity primarily through the inhibition of specific cellular pathways involved in cancer progression. Research indicates that it may act as an inhibitor of the perinucleolar compartment, which is crucial for maintaining cellular homeostasis and regulating cell proliferation.
Key Mechanisms:
- Inhibition of Metastasis : The compound has shown potential in inhibiting metastasis in various cancer models. It disrupts the signaling pathways that facilitate cancer cell migration and invasion.
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It has been observed to promote apoptosis in tumor cells, thereby contributing to its anti-cancer effects.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has favorable absorption and distribution characteristics. In vivo studies using mouse models indicated:
- Half-life : Approximately 4.6 to 5.5 hours.
- Bioavailability : High bioavailability with plasma concentrations exceeding the IC50 values required for effective action against cancer cells.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-Cancer Activity : In a study involving PANC1 xenograft models (a pancreatic cancer model), this compound was administered at doses of 10 mg/kg for seven days. Results showed significant reduction in tumor size and metastasis compared to control groups .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines with IC50 values around 0.39 μM .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C31H22ClN3O |
| Molecular Weight | 487.98 g/mol |
| CAS Number | 477887-30-2 |
| Half-life | 4.6 - 5.5 hours |
| Bioavailability | High |
| IC50 (PANC1 Cells) | 0.39 μM |
Q & A
Q. What are the standard synthetic routes for N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide?
A common method involves carbodiimide-mediated coupling (e.g., EDCI/HOBt) between a pyrrole intermediate and 3-chlorobenzoic acid derivatives. For example, EDCI and HOBt in DMF facilitate amide bond formation under mild conditions, with triethylamine as a base. Reaction progress is monitored via TLC, followed by extraction and purification via column chromatography or recrystallization . Analogous protocols for structurally related compounds highlight the importance of protecting groups and controlled reaction temperatures to avoid side reactions .
Q. How is the compound characterized post-synthesis?
Characterization typically employs:
- NMR spectroscopy : To confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm in CDCl₃).
- Mass spectrometry (ESI/MS) : For molecular ion verification (e.g., [M+H]⁺ peaks).
- Infrared spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹).
- X-ray crystallography : SHELX and OLEX2 are widely used for structural elucidation, particularly for resolving stereochemistry and packing motifs .
Q. What purification methods are effective for this compound?
Purification often involves:
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are common solvents.
- Preparative TLC : For small-scale isolation (e.g., PE:EA = 8:1).
- Acid/base washes : To remove unreacted starting materials (e.g., 0.2 M HCl and 2 M NaOH) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disordered substituents) be addressed?
Disordered regions (e.g., flexible benzyl groups) require constraints in refinement software like SHELXL. Strategies include:
Q. How do substituent modifications influence biological activity?
Structure-activity relationship (SAR) studies suggest:
- Chlorobenzyl groups enhance lipophilicity and membrane permeability.
- Cyanophenyl moieties may engage in π-π stacking with target proteins. Comparative assays with analogs (e.g., dichlorobenzyl derivatives) reveal that electron-withdrawing groups improve cytotoxic activity in vitro . Methodologically, substituent effects are tested via MTT assays (e.g., 48-hour exposure to cancer cell lines) .
Q. How can low yields in amide coupling steps be optimized?
Key optimizations include:
- Solvent selection : DMF or DCM for improved reagent solubility.
- Catalyst ratios : EDCI/HOBt at 1:1.2 molar ratios to minimize racemization.
- Temperature control : Room temperature or 0°C to suppress side reactions.
- In situ monitoring : FTIR or LC-MS to track intermediate formation .
Q. How should contradictory bioactivity data between assays be resolved?
Contradictions may arise from assay-specific conditions (e.g., cell line variability, incubation times). Solutions include:
- Dose-response validation : IC₅₀ determination across multiple replicates.
- Target engagement studies : SPR or ITC to measure binding affinity directly.
- Meta-analysis : Comparing results with structurally similar compounds (e.g., pyrazole-carboxamides) to identify trends .
Q. What computational methods support molecular docking studies for this compound?
- Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Force fields : AMBER or CHARMM for MD simulations to assess stability.
- Pharmacophore modeling : To map critical interactions (e.g., hydrogen bonds with kinase catalytic residues). Validation via co-crystallization (if feasible) or mutagenesis studies is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
